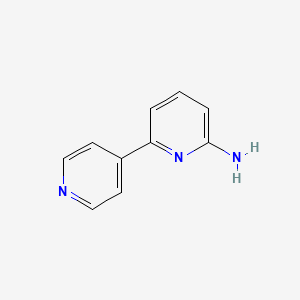

6-(Pyridin-4-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Pyridin-4-yl)pyridin-2-amine, also known as 4-Pyridin-2-ylpyridin-6-ylamine, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic amine that contains two pyridine rings, and it has been found to exhibit interesting biological activities.

Scientific Research Applications

Anticancer Applications

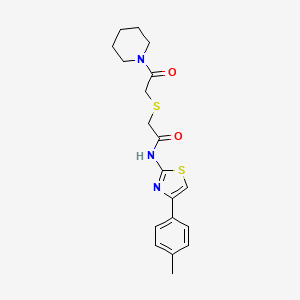

“6-(Pyridin-4-yl)pyridin-2-amine” has been used in the synthesis of anticancer compounds. For instance, it was used in the synthesis of a new library of 6-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole derivatives, which were tested for their in vitro anticancer activity against four human cancer cell lines, including PC3 and DU-145 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer) .

Antibacterial and Antifungal Applications

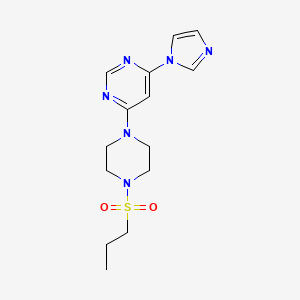

This compound has also been used in the synthesis of a series of N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine, which showed significant antibacterial and antifungal potential .

Cytotoxicity Studies

The compound has been studied for cytotoxicity in terms of percent viability of cells against HepG2 cells .

Molecular Docking Studies

Molecular docking studies have been carried out with this compound to observe the formation of H-bond and binding affinities against the receptor GlcN-6P .

Antiproliferative Activity

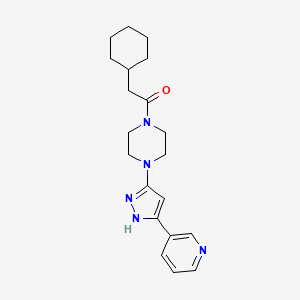

Some derivatives of “6-(Pyridin-4-yl)pyridin-2-amine” have shown excellent antiproliferative activity against the A549 cell line and HCT116 cell line .

Radiosynthesis and Evaluation

A novel compound 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) was synthesized using “6-(Pyridin-4-yl)pyridin-2-amine” and labeled with fluorine-18 (18F), to develop a positron emission .

CDK Inhibitor Studies

A series of 4-substituted N-phenylpyrimidin-2-amine derivatives, which include “6-(Pyridin-4-yl)pyridin-2-amine”, have been studied for their inhibitor activities against CDK2, CDK4 and CDK6 .

Mechanism of Action

Target of Action

6-(Pyridin-4-yl)pyridin-2-amine is a complex molecule that has been studied for its potential interactions with various targets. It has been found to interact with zirconium 4-sulfophenylphosphonate layers, where it forms a dense network of hydrogen bonds . This suggests that the compound may have potential applications in non-linear optics .

Mode of Action

It has been suggested that the compound may interact with its targets through a combination of physical and chemical adsorption . This involves the formation of hydrogen bonds, which can result in changes to the target’s structure and function .

Biochemical Pathways

It has been suggested that the compound may have potential applications in the field of non-linear optics, suggesting that it could affect pathways related to light absorption and emission .

Result of Action

It has been suggested that the compound may have potential applications in non-linear optics . This suggests that the compound could have effects at the molecular and cellular level, potentially altering light absorption and emission properties.

Action Environment

The environment in which 6-(Pyridin-4-yl)pyridin-2-amine acts can influence its action, efficacy, and stability. For instance, the compound has been found to form a dense network of hydrogen bonds when intercalated within zirconium 4-sulfophenylphosphonate layers . This suggests that the compound’s action may be influenced by the presence of certain chemical groups and structures in its environment.

properties

IUPAC Name |

6-pyridin-4-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWXBUDJJYQDSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridin-4-yl)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411710.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2411713.png)

![4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2411714.png)

![ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2411725.png)

![tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate](/img/structure/B2411729.png)

![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)

![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)